Pkmyt1-IN-8

PKMYT1 inhibition kinase assay IC50 comparison

Reproducible PKMYT1 inhibition in preclinical oncology requires exact compound potency windows. Substituting analogs with different off-target profiles risks invalidating synthetic lethality data in CCNE1-amplified models. - **Enzymatic potency:** IC50 = 9 nM (PKMYT1) - **Cellular efficacy:** GI50 = 2.02 μM (OVCAR3 ovarian cancer cells) - **Built-in control:** Broad ephrin receptor & KIT inhibition (IC50s 1.79-10.9 μM) for multi-kinase discrimination - **Supply:** Pre-weighed aliquots, expedited global delivery

Molecular Formula C17H16F3N5O2
Molecular Weight 379.34 g/mol
Cat. No. B15574553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePkmyt1-IN-8
Molecular FormulaC17H16F3N5O2
Molecular Weight379.34 g/mol
Structural Identifiers
InChIInChI=1S/C17H16F3N5O2/c1-6-4-5-9(26)7(2)12(6)25-14(21)11(15(22)27)10-13(17(18,19)20)23-8(3)24-16(10)25/h4-5,26H,21H2,1-3H3,(H2,22,27)
InChIKeyXFOOQOBHVCPRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pkmyt1-IN-8 for PKMYT1 Kinase Inhibition: Baseline Profile and Procurement Context


Pkmyt1-IN-8 (also designated Compound 137) is a small-molecule inhibitor of the membrane-associated tyrosine/threonine kinase PKMYT1 (Myt1) with a reported enzymatic IC50 of 9 nM [1]. The compound belongs to a class of ATP-competitive kinase inhibitors targeting the WEE-family kinase PKMYT1, which regulates CDK1 phosphorylation and G2/M cell cycle transition . Pkmyt1-IN-8 has been characterized for kinase selectivity against a panel of ephrin receptor family kinases (EPHB3, EPHA1, EPHB1, EPHA2, EPHA3, EPHB2) as well as KIT, and has demonstrated antiproliferative activity against the OVCAR3 ovarian cancer cell line [2]. The compound is supplied by multiple commercial vendors for research use only, with product data derived from primary patent disclosures [3].

Pathway PKMYT1 inhibition study fit
Model In vitro CCNE1-amplified cell line tool
Potency Moderate cellular potency context

Why Pkmyt1-IN-8 Cannot Be Casually Substituted with Other PKMYT1 Inhibitors


PKMYT1 inhibitors exhibit substantial divergence in kinase selectivity profiles, potency ranges across assay formats, and cellular context-dependent antiproliferative activity. Within the WEE kinase family, PKMYT1 shares structural homology with WEE1, yet inhibitors display variable cross-reactivity patterns; the extent of selectivity against ephrin receptor kinases (EPHA/B family) differs significantly across compound series, with selectivity ratios spanning over two orders of magnitude . Furthermore, PKMYT1 inhibitors demonstrate synthetic lethal relationships that are contingent upon specific genetic backgrounds—CCNE1 amplification, FBXW7 mutations, or TP53 status—meaning that functional activity observed with one inhibitor cannot be presumed transferable to another without empirical validation in the intended cellular context [1]. Procurement decisions lacking explicit attention to these differential selectivity and potency parameters risk experimental irreproducibility or failure to recapitulate published findings.

Cellular potency context may shift pathway-response interpretation vs. clinical-stage inhibitors.
Broader kinase off-target profile may confound ephrin-related phenotype interpretation.
In vivo characterization not reported; may not support direct in vivo substitution.

Pkmyt1-IN-8 Quantitative Differentiation Evidence for Scientific Procurement Decisions


Pkmyt1-IN-8 vs RP-6306 (Lunresertib): Comparative PKMYT1 Enzymatic Potency Assessment

In head-to-head cross-study comparison using standard biochemical kinase assays, Pkmyt1-IN-8 demonstrates an enzymatic IC50 of 9 nM for PKMYT1 inhibition [1], which is numerically lower (more potent) than the 14 nM cellular IC50 reported for the clinical-stage comparator RP-6306 (lunresertib) . While RP-6306 achieves a 2 nM IC50 in NanoBRET cellular target engagement assays, the biochemical assay format used for Pkmyt1-IN-8 differs in detection methodology and may not be directly comparable to BRET-based measurements. The 9 nM value positions Pkmyt1-IN-8 as a single-digit nanomolar potency PKMYT1 inhibitor in enzymatic format.

Cellular Potency
Reported
Pkmyt1-IN-8 GI50 2.02 μM
RP-6306 0.014 μM
~144× cellular potency differential
Cellular potency context may influence pathway-response interpretation.
Assay platforms differ (GI50 vs. AlphaLISA).
PKMYT1 inhibition kinase assay IC50 comparison enzymatic potency

Pkmyt1-IN-8 EPHB3 Selectivity Profile: Quantitative Comparison with RP-6306

Pkmyt1-IN-8 exhibits an EPHB3 IC50 of 1.79 μM, yielding a PKMYT1-to-EPHB3 selectivity ratio of approximately 199-fold (calculated as 1,790 nM / 9 nM) . In comparison, RP-6306 demonstrates a selectivity ratio of 131-fold against EPHB3 . This indicates that Pkmyt1-IN-8 provides moderately improved discrimination between PKMYT1 and the ephrin receptor EPHB3 relative to the clinical-stage comparator, based on available vendor-reported selectivity data. Both compounds exhibit micromolar potency against the broader ephrin receptor family, with Pkmyt1-IN-8 IC50 values ranging from 1.79 μM (EPHB3) to 10.9 μM (EPHB2) .

Enzymatic Potency
Reported
Pkmyt1-IN-8 9 nM
A30 3 nM
3-fold differential
Supports SAR benchmarking and potency context review.
In vitro kinase inhibition assay.
kinase selectivity EPHB3 off-target profiling selectivity ratio

Pkmyt1-IN-8 Antiproliferative Activity in OVCAR3 Ovarian Cancer Cells: Quantitative GI50 Data

Pkmyt1-IN-8 has been characterized for antiproliferative activity against the OVCAR3 ovarian cancer cell line, with a reported GI50 value of 2.02 μM [1]. This cellular efficacy data provides a quantitative benchmark for the compound's functional activity in a specific cancer cell model. In contrast, publicly available product documentation for RP-6306 does not report GI50 or IC50 values specifically in OVCAR3 cells, instead emphasizing activity in CCNE1-amplified tumor models such as HCC1569 and OVCAR3 xenograft growth inhibition . The availability of a defined OVCAR3 GI50 value for Pkmyt1-IN-8 provides researchers with a cell line-specific potency reference point absent from comparator documentation.

Kinase Selectivity
Reported
Pkmyt1-IN-8 IC50s 1.79–10.9 μM (7 off-target kinases)
RP-6306 Binds 6/274 kinases; EPHB3 IC50 0.002 μM
~200–1000× selectivity differential
Off-target kinase context may confound ephrin-related pathway interpretation.
Kinase panels differ between studies.
antiproliferative activity OVCAR3 GI50 ovarian cancer

Pkmyt1-IN-8 Kinase Selectivity Panel: Comprehensive Ephrin Receptor Family Profiling Data

Pkmyt1-IN-8 has been profiled against a panel of seven off-target kinases, all belonging predominantly to the ephrin receptor family plus KIT, with IC50 values ranging from 1.79 μM (EPHB3) to 10.9 μM (EPHB2) [1]. This comprehensive profiling provides selectivity ratios spanning from approximately 199-fold (vs EPHB3) to approximately 1,211-fold (vs EPHB2) relative to the primary PKMYT1 IC50 of 9 nM. In comparison, RP-6306 is reported to display selectivity for PKMYT1 over EPHB3 (131-fold) and greater than 29-fold selectivity over eight other kinases in BRET assays at 1.2 μM . The broader ephrin family profiling data available for Pkmyt1-IN-8 (EPHB3, EPHA1, KIT, EPHB1, EPHA2, EPHA3, EPHB2) exceeds the selectivity information publicly disclosed for RP-6306 in vendor documentation.

In Vivo Validation
Class-level
In vitro-only characterization; no in vivo PK/efficacy reported.
RP-6306: Phase 1/2 candidate; oral bioavailability 48% (rat); xenograft tumor inhibition.
In vivo model context not supported; in vitro tool only.
Based on published literature and trial registries.
kinase selectivity panel ephrin receptor EPHA EPHB KIT

Pkmyt1-IN-8 Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Biochemical PKMYT1 Inhibition Studies Requiring Single-Digit Nanomolar Potency

Pkmyt1-IN-8 is appropriate for in vitro biochemical kinase assays where a defined PKMYT1 IC50 of 9 nM is required . The compound provides a reference point for enzymatic inhibition studies and can serve as a positive control for PKMYT1 activity assays. Users should note that this 9 nM IC50 was obtained in a biochemical format and may not directly translate to cellular target engagement metrics observed with other assay modalities.

Ovarian Cancer Cell Line Studies Using OVCAR3 Models

For researchers conducting studies in OVCAR3 ovarian cancer cells, Pkmyt1-IN-8 offers a quantitatively defined GI50 of 2.02 μM that can inform initial dosing strategies and serve as a benchmark for comparative compound evaluation . The availability of cell line-specific potency data supports experimental reproducibility and facilitates cross-study comparisons within the ovarian cancer research community.

Ephrin Receptor Family Cross-Reactivity Profiling and Control Experiments

Pkmyt1-IN-8 is particularly suited for experiments requiring explicit knowledge of off-target activity against ephrin receptor family kinases. With reported IC50 values for EPHB3 (1.79 μM), EPHA1 (3.17 μM), EPHB1 (6.32 μM), EPHA2 (6.83 μM), EPHA3 (8.10 μM), EPHB2 (10.9 μM), and KIT (4.29 μM), the compound can be employed as a reference tool for assessing ephrin receptor-mediated confounding effects in PKMYT1-focused studies . The ~199-fold selectivity window for PKMYT1 over EPHB3 enables users to select concentrations that maintain target engagement while minimizing specific off-target contributions.

In Vitro Mechanistic Studies of PKMYT1-Mediated Cell Cycle Regulation

Pkmyt1-IN-8 is appropriate for cell-based investigations of PKMYT1 function in G2/M checkpoint regulation, CDK1 phosphorylation dynamics, and synthetic lethal interactions. While the clinical-stage comparator RP-6306 has established in vivo pharmacology and oral bioavailability profiles, Pkmyt1-IN-8 remains a viable tool compound for in vitro studies where oral bioavailability is not required and where the compound's distinct selectivity fingerprint may offer advantages in interpreting mechanism-specific outcomes .

Application
Selection Property
Validation Focus
CCNE1-amplified cell-line mechanistic studies
Moderate cellular potency context
PKMYT1-dependent pathway analysis
SAR benchmarking
Defined enzymatic inhibition context
Potency and selectivity comparative analysis
Kinase polypharmacology control studies
Broad ephrin receptor inhibition profile
PKMYT1-specific vs. multi-kinase effect dissection
High-throughput kinase assay reagent
Nanomolar-range inhibition context
Screening cascade compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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